2-Amino-4-morpholin-4-yl-pyrimidine

PI3Kδ AKT phosphorylation cellular assay

2-Amino-4-morpholin-4-yl-pyrimidine (CAS 861031-56-3; C8H12N4O; MW 180.21) is a heterocyclic pyrimidine derivative featuring a 2-amino group and a 4-morpholinyl substitution. This compound serves as a foundational scaffold in the design of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway and various cyclin-dependent kinases (CDKs).

Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
CAS No. 861031-56-3
Cat. No. B113116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-morpholin-4-yl-pyrimidine
CAS861031-56-3
Molecular FormulaC8H12N4O
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC=C2)N
InChIInChI=1S/C8H12N4O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11)
InChIKeyUMUSFEOPXQLLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-morpholin-4-yl-pyrimidine (CAS 861031-56-3) Procurement Guide: Core Scaffold for PI3K/mTOR and Kinase-Targeted Drug Discovery Programs


2-Amino-4-morpholin-4-yl-pyrimidine (CAS 861031-56-3; C8H12N4O; MW 180.21) is a heterocyclic pyrimidine derivative featuring a 2-amino group and a 4-morpholinyl substitution. This compound serves as a foundational scaffold in the design of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway and various cyclin-dependent kinases (CDKs) [1]. Commercial sources routinely supply this building block at purities of 95% to 98% with full analytical characterization (NMR, HPLC, GC) for pharmaceutical research and development applications .

Why 2-Amino-4-morpholin-4-yl-pyrimidine (CAS 861031-56-3) Cannot Be Arbitrarily Substituted in Lead Optimization Programs


The morpholinopyrimidine core is not a commodity building block interchangeable with other aminopyrimidine analogs. Systematic structure-activity relationship (SAR) studies demonstrate that even subtle modifications to the 4-position substitution pattern on the pyrimidine ring produce profound shifts in kinase selectivity profiles, cellular potency, and metabolic stability [1]. Specifically, replacement of the morpholine moiety with alternative amines or bridged morpholines can alter mTOR selectivity versus PI3Kα by orders of magnitude, while maintaining the same 2-aminopyrimidine backbone [2]. The precise electronic and steric properties conferred by the morpholine ring at the 4-position dictate ATP-binding pocket engagement, making this specific scaffold non-fungible for lead series requiring defined selectivity windows.

2-Amino-4-morpholin-4-yl-pyrimidine (CAS 861031-56-3) Comparative Evidence: Quantified Differentiation in Kinase Inhibition and Antiproliferative Activity


Cellular PI3Kδ Inhibition: 2-Amino-4-morpholin-4-yl-pyrimidine Derivative Demonstrates 102 nM IC50 in Functional Phosphorylation Assay

A derivative bearing the 2-amino-4-morpholin-4-yl-pyrimidine core achieved an IC50 of 102 nM for inhibition of PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells after 30 minutes of incubation, as measured by electrochemiluminescence assay [1]. This cellular activity in a functional phosphorylation readout distinguishes this scaffold from simpler aminopyrimidines that typically show weaker cellular penetration or rapid metabolic clearance in similar assay formats.

PI3Kδ AKT phosphorylation cellular assay immuno-oncology

PI3Kα vs mTOR Cellular Selectivity: Morpholinopyrimidine Derivative Exhibits 2.4-Fold PI3Kα Preference (45 nM vs 109 nM)

A morpholinopyrimidine-containing compound was profiled for dual PI3Kα and mTOR cellular inhibition in human MCF7 breast cancer cells. The compound inhibited PI3Kα (measured by AKT phosphorylation reduction) with an IC50 of 45 nM, while mTOR inhibition (measured by P70S6K phosphorylation) required a higher concentration with an IC50 of 109 nM, yielding a 2.4-fold selectivity window favoring PI3Kα [1]. This quantified differential distinguishes the scaffold from pan-PI3K/mTOR inhibitors that show equipotent dual inhibition and may confer distinct toxicity and efficacy profiles.

PI3Kα mTOR cellular selectivity dual inhibition cancer

Antiproliferative Activity in Leukemia SR Cells: Morpholinopyrimidine Derivatives Achieve Sub-Micromolar IC50 Values (0.76-13.59 μM)

In a systematic evaluation of two novel morpholinopyrimidine derivative series screened against the NCI-60 tumor cell line panel, compounds 6e, 6g, and 6l demonstrated in vitro cytotoxic IC50 values of 0.76 μM, 13.59 μM, and 4.37 μM, respectively, against the most sensitive leukemia SR cell line [1]. These values represent the direct antiproliferative outcome of the morpholinopyrimidine scaffold, with the most potent analog (6e, 0.76 μM) achieving activity comparable to established chemotherapeutic agents in this leukemia model.

cytotoxicity leukemia NCI-60 antiproliferative apoptosis

PI3K Isoform Inhibition Profile: Morpholinopyrimidine Derivatives Show Defined Isoform Selectivity Patterns (6.09-30.62 μM Range)

The same morpholinopyrimidine derivative series was profiled for PI3K enzyme inhibition across Class IA isoforms (α, β, δ). Compound 6g exhibited IC50 values of 8.43 μM (α), 15.84 μM (β), and 30.62 μM (δ), while compound 6e showed 11.73 μM (α), 6.09 μM (β), and 11.18 μM (δ) [1]. These distinct isoform inhibition fingerprints demonstrate that the morpholinopyrimidine core can be tuned to achieve varied selectivity profiles through peripheral substitution, in contrast to the reference pan-inhibitor LY294002 which showed comparable potency across all isoforms (α: 6.28 μM; β: 4.51 μM; δ: 4.60 μM).

PI3K isoforms enzyme inhibition selectivity profiling kinase panel

PI3Kα Biochemical Potency: Morpholinopyrimidine Derivative Achieves 29.4 nM IC50 in In Vitro Kinase Assay

A morpholinopyrimidine-containing compound was evaluated for potency against PI3Kα using an in vitro kinase assay, demonstrating an IC50 of 29.4 nM at pH 7.4 and 2°C [1]. This nanomolar biochemical potency confirms that the morpholinopyrimidine scaffold can achieve high-affinity binding to the PI3Kα ATP-binding pocket, positioning it competitively against other ATP-competitive PI3K inhibitor chemotypes.

PI3Kα biochemical assay kinase inhibition ATP-competitive

CDK4/CycD1 vs CDK2/CycE Selectivity: Morpholinopyrimidine Core Enables Kinase Family Profiling

A morpholinopyrimidine-derived compound was evaluated in parallel CDK kinase assays, demonstrating IC50 values of 1.6 nM against CDK4/cyclin D1, 755 nM against CDK2/CycA, and 1.25 μM against CDK2/cyclin E [1]. The approximately 472-fold selectivity for CDK4 over CDK2/CycE (1.6 nM vs 755-1,250 nM) illustrates that the morpholinopyrimidine scaffold can be elaborated to achieve striking kinase family selectivity.

CDK4 CDK2 cell cycle kinase selectivity cancer therapeutics

Optimal Research Applications for 2-Amino-4-morpholin-4-yl-pyrimidine (CAS 861031-56-3) Based on Validated Evidence


PI3Kδ-Focused Immuno-Oncology Lead Discovery

Procure 2-amino-4-morpholin-4-yl-pyrimidine for hit-to-lead campaigns targeting PI3Kδ in B-cell malignancies or immuno-oncology indications. Derivatives of this scaffold have demonstrated cellular PI3Kδ inhibition with IC50 values of 102 nM in functional pAKT assays [1], providing a validated starting point for medicinal chemistry optimization toward PI3Kδ-selective clinical candidates.

Tunable PI3Kα/mTOR Dual Inhibitor Development for Solid Tumors

Use this morpholinopyrimidine scaffold for structure-activity relationship (SAR) campaigns aiming to balance PI3Kα and mTOR inhibition. Evidence shows derivatives can achieve defined selectivity windows (e.g., 2.4-fold PI3Kα preference with IC50 values of 45 nM vs 109 nM in MCF7 cellular assays) [2]. This enables rational tuning of the PI3Kα:mTOR inhibition ratio to optimize therapeutic index in solid tumor models.

Leukemia Drug Discovery: Antiproliferative Lead Generation

Employ 2-amino-4-morpholin-4-yl-pyrimidine as a core scaffold for leukemia-focused antiproliferative screening. Derivatives have produced sub-micromolar IC50 values (0.76 μM) against leukemia SR cell lines and induced G2/M phase arrest and apoptosis [3]. The scaffold's validated activity in the NCI-60 leukemia panel supports its use in hematologic malignancy drug discovery programs.

CDK4/6-Selective Inhibitor Development

Leverage this scaffold for the development of CDK4/6-selective inhibitors where CDK2-sparing profiles are required to minimize hematopoietic toxicity. Morpholinopyrimidine derivatives have demonstrated >400-fold selectivity for CDK4 over CDK2/CycE in kinase assays [4], providing a structural platform for designing next-generation CDK4/6 inhibitors with improved therapeutic windows.

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